![molecular formula C9H15O7P B14586889 Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate CAS No. 61203-68-7](/img/structure/B14586889.png)
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a butanedioate backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate can be achieved through a multi-step process. One common method involves the reaction of dimethyl acetylenedicarboxylate with trimethyl phosphite in the presence of a catalyst . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings to achieve high production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine oxide derivatives.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including antiviral and antiproliferative properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. Its effects are mediated through the formation of reactive intermediates that interact with specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butanedioate backbone.
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Contains a similar dimethoxyphosphoryl group but differs in the overall molecular structure.
Uniqueness
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61203-68-7 |
|---|---|
Molekularformel |
C9H15O7P |
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C9H15O7P/c1-13-8(10)5-7(9(11)14-2)6-17(12,15-3)16-4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
XEXZVRVSVXYQPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=CP(=O)(OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
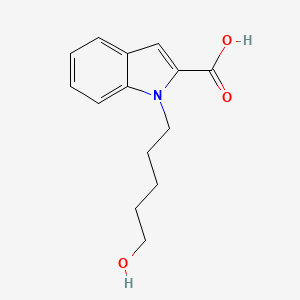

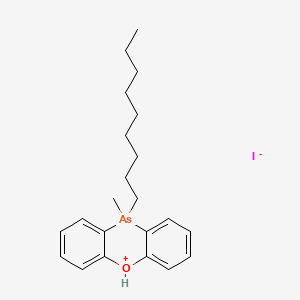
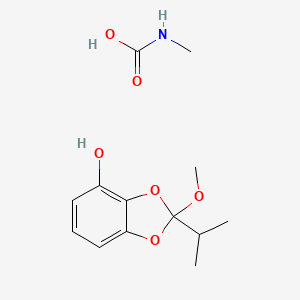
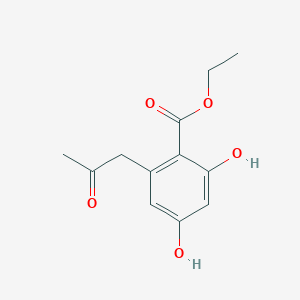
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
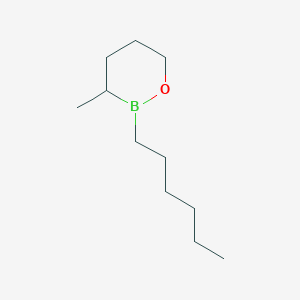

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
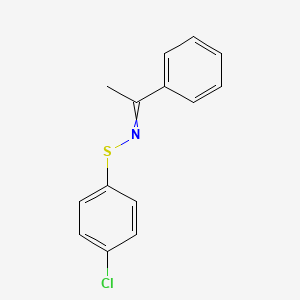


![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
